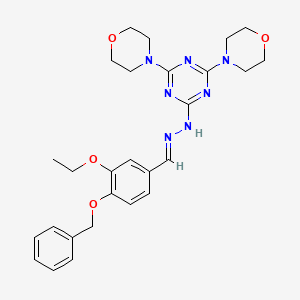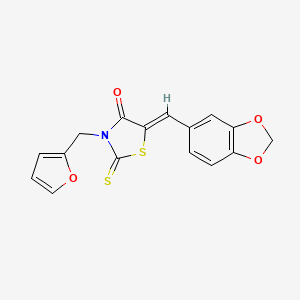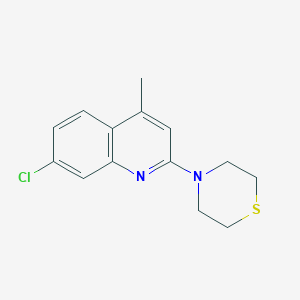
N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine
Übersicht
Beschreibung
N-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine, also known as MQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQPA is a potent inhibitor of serine proteases, which are enzymes that play a critical role in a wide range of biological processes.
Wirkmechanismus
N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine acts as a competitive inhibitor of serine proteases by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate and thus inhibits its activity. N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine has been shown to be highly selective for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve wound healing. N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine has also been shown to have anticoagulant effects, which could have potential applications in the treatment of thrombotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine has several advantages for use in lab experiments. It is a potent and selective inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in various biological processes. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to its use. N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine is not effective against all serine proteases and may have off-target effects. Additionally, its effects may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research involving N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine. One area of interest is the development of more potent and selective inhibitors of serine proteases. Another area of interest is the use of N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Further studies are also needed to better understand the biochemical and physiological effects of N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine and its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine has been used extensively in scientific research as a tool for studying the role of serine proteases in various biological processes. It has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine has also been used to study the role of serine proteases in cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
N-(8-methoxy-4-methylquinolin-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12-11-15(17-9-6-10-19(2)3)18-16-13(12)7-5-8-14(16)20-4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCNRIKGGNKOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methoxy-4-methylquinolin-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(benzyloxy)phenoxy]-N'-(2,3-dimethoxybenzylidene)propanohydrazide](/img/structure/B3864230.png)

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B3864240.png)


![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B3864261.png)
![4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3864281.png)
![2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B3864284.png)


![2-(benzylthio)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3864310.png)


![N'-(3-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3864332.png)